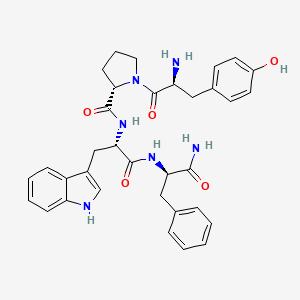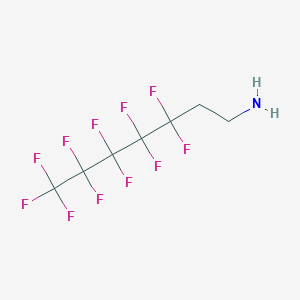
H-Tyr-Pro-Trp-D-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an endogenous opioid peptide with high affinity and specificity for the μ (mu) opioid receptor . Endomorphin-1 is known for its potent analgesic properties and is a subject of interest in pain management research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. The synthesis involves the following steps :
Synthesis of Boc-Trp-Phe-NH2: This intermediate is synthesized using the solvent-stable protease WQ9-2 in a 20% methanol medium, achieving a high yield of 97.1%.
Removal of Boc Group: The Boc group is removed using trifluoroacetic acid to generate Trp-Phe-NH2.
Synthesis of Boc-Tyr-Pro-OH: This is synthesized chemically using the efficient mixed carbonic anhydride method.
Formation of Boc-Tyr-Pro-Trp-Phe-NH2: This tetrapeptide is synthesized with a yield of 84.5% using another organic solvent-tolerant protease, PT121, in an organic-aqueous biphasic system.
Final Deprotection: The Boc group is removed from Boc-Tyr-Pro-Trp-Phe-NH2 to obtain endomorphin-1 with a high yield of 91%.
Industrial Production Methods
Industrial production of endomorphin-1 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving high-speed countercurrent chromatography (HSCCC) for final purification .
Análisis De Reacciones Químicas
Types of Reactions
Endomorphin-1 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Amino acid derivatives and coupling agents like carbodiimides are used in peptide synthesis.
Major Products Formed
Oxidation: Oxidized derivatives of endomorphin-1.
Reduction: Reduced forms of the peptide.
Substitution: Analog peptides with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Endomorphin-1 has a wide range of applications in scientific research :
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in pain modulation and opioid receptor interactions.
Medicine: Explored as a potential analgesic for pain management.
Industry: Utilized in the development of new pain relief medications and opioid receptor studies.
Mecanismo De Acción
Endomorphin-1 exerts its effects by binding to the μ (mu) opioid receptor with high affinity . This binding activates the receptor, leading to a cascade of intracellular events that result in analgesia. The primary molecular targets are the μ-opioid receptors, and the pathways involved include inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels .
Comparación Con Compuestos Similares
Endomorphin-1 is unique due to its high specificity and affinity for the μ-opioid receptor . Similar compounds include:
Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2): Another endogenous opioid peptide with similar properties but different amino acid sequence.
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2): A peptide with opiate modulating activity.
Endomorphin-1 stands out due to its potent analgesic effects and high receptor specificity, making it a valuable compound in pain management research.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28+,29-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLJFNSKAHNFH-FAPGNOQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7886837.png)






![[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide](/img/structure/B7886890.png)
![(3R)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[2-[(2S)-3-carboxy-1-oxo-1-sulfopropan-2-yl]hydrazinyl]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B7886891.png)



